molecular formula C11H20O2 B1584387 Cyclohexanepentanoic acid CAS No. 5962-88-9

Cyclohexanepentanoic acid

Cat. No.: B1584387
CAS No.: 5962-88-9
M. Wt: 184.27 g/mol
InChI Key: YMUHUYBRWUUAJF-UHFFFAOYSA-N
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Description

Cyclohexanepentanoic acid, also known as 5-Cyclohexylvaleric acid, is an organic compound with the molecular formula C11H20O2. It is a carboxylic acid that features a cyclohexane ring attached to a pentanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cyclohexanepentanoic acid can be utilized by certain bacteria, such as Pseudomonas sp. ER28, as its sole carbon source This suggests that it interacts with specific enzymes and proteins within these organisms to be metabolized

Cellular Effects

Given its role as a carbon source for certain bacteria, it likely influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known to be metabolized by Pseudomonas sp. ER28, suggesting that it may bind to specific enzymes or proteins within these organisms

Metabolic Pathways

This compound is known to be metabolized by Pseudomonas sp. ER28, suggesting that it is involved in specific metabolic pathways within these organisms

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanepentanoic acid can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound is typically produced through the oxidation of cyclohexylpentanol due to its efficiency and cost-effectiveness. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanepentanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce cyclohexanepentanone.

    Reduction: Reduction of this compound can yield cyclohexylpentanol.

    Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Thionyl chloride for converting the carboxyl group to an acyl chloride, followed by reaction with nucleophiles.

Major Products

    Cyclohexanepentanone: Formed through oxidation.

    Cyclohexylpentanol: Formed through reduction.

    Cyclohexylpentanoyl chloride: Formed through substitution with thionyl chloride.

Scientific Research Applications

Adsorption Studies

Cyclohexanepentanoic acid has been investigated for its adsorption properties on mineral surfaces, particularly in the context of oil recovery and environmental remediation.

  • Experimental Findings : Research indicates that CHPA exhibits notable adsorption characteristics when interacting with calcite surfaces. In experiments, the adsorption kinetics of CHPA were evaluated alongside stearic acid, revealing that both compounds reached equilibrium after approximately 336 hours. The adsorption process followed a pseudo-second-order model, suggesting that intra-particle diffusion plays a crucial role in the adsorption mechanism .
  • Kinetic Parameters : The study provided kinetic parameters for CHPA, detailing the influence of temperature on adsorption rates. For instance, at 298 K, the adsorption capacity increased significantly with temperature, highlighting the compound's potential for application in temperature-sensitive environments .
Temperature (K) Adsorption Capacity (mg/g) Kinetic Rate Constant (K1)
2982320.203
3134020.263
3334820.204

Enhanced Oil Recovery (EOR)

CHPA has been utilized in studies focused on enhanced oil recovery techniques due to its surfactant properties.

  • Mixed-Wet Conditions : In laboratory investigations, a solution containing 1.5 wt.% this compound in n-decane was used to establish mixed-wet conditions. This setup is critical for understanding how surfactants can alter wettability and improve oil recovery from fractured carbonate reservoirs .
  • Mechanisms of Action : The presence of CHPA contributes to altering interfacial tensions between oil and water phases, promoting better oil mobilization during extraction processes. This characteristic is particularly valuable in fields where traditional recovery methods are insufficient .

Chemical Synthesis and Analysis

CHPA has been explored for its role in chemical synthesis and analytical chemistry.

  • Derivatization Studies : The compound has shown promise in mass spectrometric analyses as a derivatizing agent for various organic acids. Its steric properties allow for effective reactions that enhance detection limits in complex mixtures .
  • Applications in Environmental Chemistry : CHPA is also being studied for its ability to form derivatives with other organic compounds, which can be beneficial in environmental monitoring and pollution control efforts. Its unique structure aids in developing selective reagents that can identify naphthenic acids and other related compounds in petroleum fractions .

Case Study 1: Adsorption Kinetics of this compound

A study conducted by Sarlak et al. evaluated the adsorption kinetics of CHPA on marble grains under varying temperatures and concentrations. The findings indicated that:

  • Adsorption increased significantly over time, reaching near-equilibrium after 336 hours.
  • The temperature played a pivotal role in enhancing adsorption capacity, with the most substantial increases observed between 298 K and 313 K.

Case Study 2: Surfactant EOR Mechanisms

In another study focusing on EOR techniques, researchers examined the effect of CHPA on oil recovery from mixed-wet reservoirs. Key insights included:

  • The effectiveness of CHPA as a surfactant improved oil recovery rates significantly compared to traditional methods.
  • The study highlighted the importance of understanding wettability alterations induced by surfactants like CHPA to optimize extraction processes.

Comparison with Similar Compounds

Cyclohexanepentanoic acid can be compared with other similar compounds, such as:

    Cyclohexanebutyric acid: Similar structure but with a shorter carbon chain.

    Cyclohexaneacetic acid: Contains a cyclohexane ring attached to an acetic acid chain.

    Cyclohexanecarboxylic acid: Features a cyclohexane ring directly attached to a carboxyl group.

Uniqueness

This compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications in polymer production and wettability studies.

Biological Activity

Cyclohexanepentanoic acid, also known as 5-cyclohexylvaleric acid, is a cyclic carboxylic acid with the chemical formula C11H20O2C_{11}H_{20}O_2. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, incorporating data tables, case studies, and detailed research findings.

This compound is characterized by its:

  • Molecular Weight : 184.28 g/mol
  • Density : 0.96 g/mL at 25 °C
  • Melting Point : 16-17 °C
  • Boiling Point : 126-127 °C at 0.5 mmHg
  • Functional Group : Carboxylic acid

These properties influence its solubility and reactivity, impacting its biological interactions.

  • Adsorption Properties : Recent studies have shown that this compound exhibits significant adsorption characteristics when interacting with various substrates. For instance, it has been observed to alter the wettability of surfaces, transitioning from water-wet to oil-wet conditions, which is critical in applications such as enhanced oil recovery and environmental remediation .
  • Toxicological Effects : The compound has been implicated in studies examining xenobiotic interactions in biological systems. It has been shown to react with proteins and potentially induce autoimmune responses, similar to other organic acids . This suggests that this compound may have both beneficial and adverse effects depending on the context of exposure.
  • Influence on Microbial Activity : this compound serves as a substrate for certain bacteria, notably Pseudomonas oleovorans, which can utilize it for polymer production containing cyclohexyl units . This highlights its potential role in biotechnological applications.

Study on Adsorption Kinetics

A study investigated the adsorption kinetics of this compound on crushed marble under varying temperatures (298 K, 313 K, and 333 K). The findings are summarized in Table 1 below:

Temperature (K)Initial Concentration (mg/L)Adsorption Rate (K1)Equilibrium Concentration (Ce)
2982300.272402
3132320.203482
3334040.218550

The results indicated that higher temperatures increased the adsorption capacity, suggesting enhanced molecular interactions at elevated temperatures .

Toxicity Assessment

In a toxicological assessment involving primary biliary cirrhosis (PBC), this compound was studied for its ability to modify protein structures, potentially leading to autoimmune responses. The study highlighted that certain metabolites derived from this compound could mimic endogenous proteins, eliciting immune reactions .

Properties

IUPAC Name

5-cyclohexylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUHUYBRWUUAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208296
Record name Cyclohexanepentanoic acid
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5962-88-9
Record name Cyclohexanepentanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanepentanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanevaleric acid
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Record name Cyclohexanepentanoic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the adsorption capacity of carbon xerogel for cyclohexanepentanoic acid compared to other naphthenic acids, and what factors influence this?

A2: Studies show that mesoporous carbon xerogel (CX) exhibits varying adsorption capacities for different naphthenic acids. [] While CX showed a high adsorption capacity for 5-phenylvaleric acid (87 mg/g) due to π–π interactions, its capacity for this compound was lower (61 mg/g). [] This suggests that the presence of an aromatic ring in the naphthenic acid structure enhances adsorption onto CX. The adsorption mechanism for all tested naphthenic acids, including this compound, primarily involved physisorption, with pore diffusion identified as the rate-limiting step. []

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